

(R)-tetrahydro-2H-pyran-3-amine hydrochloride molecular structure

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Compound of Interest

Compound Name: (R)-tetrahydro-2H-pyran-3-amine hydrochloride

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An In-depth Technical Guide to **(R)-tetrahydro-2H-pyran-3-amine hydrochloride**: Structure, Synthesis, and Application

Abstract

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its constrained tetrahydropyran (THP) ring serves as a valuable bioisosteric replacement for cyclohexyl and other lipophilic groups, offering a strategic tool to enhance the aqueous solubility, metabolic stability, and overall ADME properties of drug candidates. This guide provides an in-depth analysis of its molecular structure, a detailed, field-proven protocol for its stereoselective synthesis from the chiral pool, and robust analytical methodologies for comprehensive quality control. Furthermore, we explore its application in drug development, grounded in authoritative examples, to provide researchers and drug development professionals with a comprehensive technical resource for leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Modern Drug Discovery

In the pursuit of novel therapeutics, the modulation of physicochemical properties is paramount to achieving desirable pharmacokinetic profiles. The tetrahydropyran (THP) scaffold has emerged as a "privileged" motif in drug design for precisely this reason. Unlike its carbocyclic

analogue, cyclohexane, the THP ring introduces a polar oxygen heteroatom. This modification carries two significant, field-proven advantages:

- **Lowered Lipophilicity:** The ether oxygen reduces the overall lipophilicity (logP) compared to a methylene group, which can significantly improve a drug candidate's aqueous solubility and reduce off-target toxicities associated with high lipophilicity.
- **Hydrogen Bond Acceptor:** The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes or receptors, potentially increasing binding affinity and selectivity.

As a conformationally constrained ether, the THP ring also imparts a degree of rigidity to the molecule, which can be entropically favorable for target binding. The specific stereochemistry of **(R)-tetrahydro-2H-pyran-3-amine hydrochloride** allows for the precise, three-dimensional placement of a primary amine, a critical functional group for forming salts, engaging in hydrogen bonding, or serving as a nucleophilic handle for subsequent synthetic elaboration. This combination of features makes it a highly sought-after intermediate for constructing complex molecules with optimized drug-like properties.

Molecular Structure and Physicochemical Properties

Chemical Identity and Structure Elucidation

The unequivocal identification of **(R)-tetrahydro-2H-pyran-3-amine hydrochloride** is critical for its use in regulated drug development environments. It is essential to distinguish between the free base and its hydrochloride salt, as they are distinct chemical entities with different CAS numbers and physical properties.

- (R)-tetrahydro-2H-pyran-3-amine (Free Base): CAS 1071829-82-7[1][2]
- **(R)-tetrahydro-2H-pyran-3-amine hydrochloride** (HCl Salt): CAS 1315500-31-2[3]

The hydrochloride salt is typically preferred in synthesis due to its enhanced stability, crystallinity, and ease of handling compared to the more volatile and potentially hygroscopic free amine.

Figure 1: Chemical Identifiers and Structure

Physicochemical Data Summary

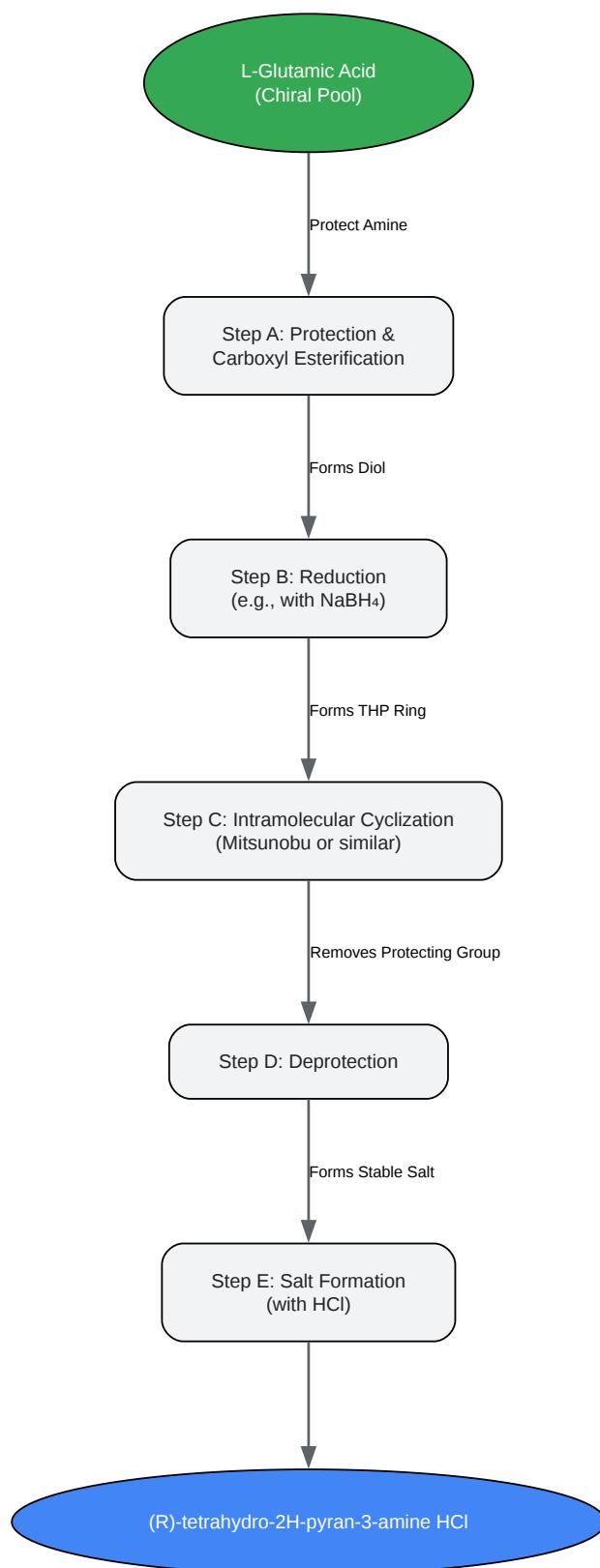
The following table summarizes the key physicochemical properties based on data from commercial suppliers and chemical databases.

Property	Value	Rationale & Impact
Appearance	Colorless to pale yellow solid	Crystalline solid form is ideal for accurate weighing and stability during storage.
Solubility	Soluble in water and polar organic solvents ^[4]	High solubility in water is expected for the hydrochloride salt; facilitates use in aqueous reaction media.
Purity (Typical)	≥95%	High purity is essential for avoiding side reactions and ensuring stoichiometric control in subsequent steps.
Storage	Store at room temperature in a dry place ^[3]	The compound is stable under standard laboratory conditions, simplifying logistics and handling.

Synthesis and Manufacturing

Rationale for Chiral Pool Synthesis

Achieving high enantiomeric purity is the primary challenge in synthesizing this molecule. While various methods exist, a robust and scalable approach utilizes the "chiral pool"—abundant, inexpensive, and enantiomerically pure natural products. A published patent describes a method starting from L-glutamic acid to access the (R)-enantiomer of 3-aminotetrahydropyran.^[5] This strategy is advantageous because the stereocenter is derived directly from a natural starting material, obviating the need for costly chiral resolution or asymmetric catalysis in later steps.



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Figure 2: Chiral Pool Synthesis Workflow

Detailed Synthesis Protocol (Conceptual)

This protocol is a conceptual adaptation based on established chemical transformations described in the literature, such as those found in patent CN102030734A.^[5] Note: This protocol must be adapted and optimized under controlled laboratory conditions by qualified personnel.

- Step A: Protection and Esterification:

- Protect the amino group of L-glutamic acid using a suitable protecting group (e.g., Boc anhydride).
- Esterify both carboxylic acid groups (e.g., using methanol and an acid catalyst) to form the diester.
- Causality: Amine protection prevents side reactions during the subsequent reduction step. Esterification activates the carboxyl groups for reduction.

- Step B: Selective Reduction:

- Reduce the diester to the corresponding diol using a powerful reducing agent like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in a suitable aprotic solvent (e.g., THF).
- Causality: This step creates the primary alcohol functionalities required for the subsequent ring-forming reaction.

- Step C: Intramolecular Cyclization:

- Perform an intramolecular cyclization (e.g., a Mitsunobu reaction or conversion of one alcohol to a leaving group followed by Williamson ether synthesis) to form the tetrahydropyran ring.
- Causality: This is the key stereocenter-retaining step that forms the core heterocyclic structure.

- Step D: Deprotection:

- Remove the amine protecting group under appropriate conditions (e.g., using a strong acid like trifluoroacetic acid for a Boc group).
- Causality: This unmasks the primary amine, yielding (R)-tetrahydro-2H-pyran-3-amine.
- Step E: Hydrochloride Salt Formation:
 - Dissolve the resulting free amine in a suitable solvent (e.g., diethyl ether or isopropanol).
 - Add a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent) to precipitate the hydrochloride salt.
 - Filter, wash with a non-polar solvent, and dry the product under vacuum.
 - Causality: Salt formation provides a stable, crystalline solid that is easy to purify, handle, and store.

Quality Control and Analytical Characterization

A self-validating analytical workflow is non-negotiable for ensuring the quality of any pharmaceutical intermediate. The identity, purity, and stereochemical integrity of each batch must be confirmed.

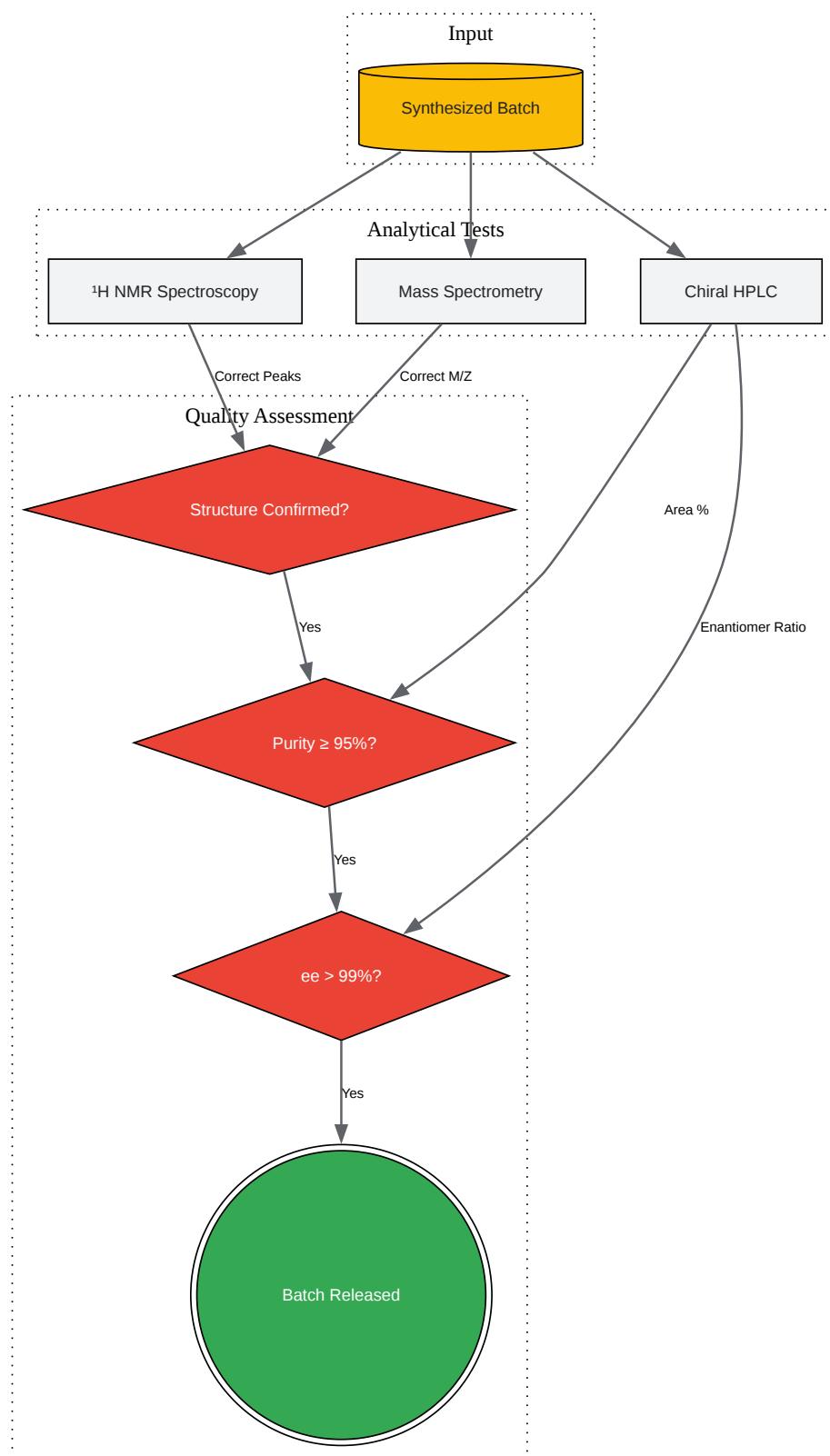
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Figure 3: Analytical Quality Control Workflow

Protocol for Identity and Purity Confirmation (^1H NMR)

- Objective: To confirm the chemical structure and estimate chemical purity.
- Methodology:
 - Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).
 - Transfer the solution to a clean, dry NMR tube.
 - Acquire a ^1H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
 - Data Interpretation: The spectrum should exhibit characteristic signals for the THP ring protons. Protons on the same carbon (geminal) and on adjacent carbons will be diastereotopic and appear as complex multiplets due to the chiral center. Key regions to observe include:
 - ~3.0-4.0 ppm: Protons adjacent to the oxygen and nitrogen atoms (CH-O , $\text{CH}_2\text{-O}$, CH-N).
 - ~1.5-2.5 ppm: The remaining aliphatic protons on the THP ring.
 - ~8.0-9.0 ppm (in DMSO-d_6): A broad signal corresponding to the ammonium ($-\text{NH}_3^+$) protons.
 - Trustworthiness: The integration of signals should correspond to the expected proton count. The absence of significant impurity signals validates chemical purity.

Protocol for Enantiomeric Purity Determination (Chiral HPLC)

- Objective: To determine the enantiomeric excess (ee) and ensure the material is the correct (R)-enantiomer.
- Methodology (Example conditions based on similar separations[6]):
 - Column: Chiralpak AD-H or equivalent chiral stationary phase.

- Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.
- Analysis: Inject the sample. The (R) and (S) enantiomers will have different retention times.
- System Validation: To confirm peak identity, a racemic sample must also be analyzed, which should show two well-resolved peaks of approximately equal area.
- Trustworthiness: Enantiomeric excess is calculated as $[(\text{Area}_R - \text{Area}_S) / (\text{Area}_R + \text{Area}_S)] * 100$. A result of >99% ee is typically required for pharmaceutical applications.

Applications in Drug Development

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is primarily used as a chiral building block to introduce the 3-amino-THP moiety into a larger molecule. Its utility is demonstrated in patent literature and in approved drugs. For instance, the approved FLT3 inhibitor gilteritinib (Xospata®), used for treating acute myeloid leukemia, features an amino-THP substituent, highlighting the clinical and commercial relevance of this scaffold. Patent literature also describes the use of related THP-amine derivatives in the synthesis of kinase inhibitors and other complex heterocyclic compounds, confirming its value to medicinal chemists exploring novel chemical space.^{[7][8]}

Safety and Handling

As a chemical intermediate, **(R)-tetrahydro-2H-pyran-3-amine hydrochloride** must be handled with appropriate care in a laboratory setting.

Hazard Type	GHS Statement(s)
Health	H315: Causes skin irritation. [9] H319: Causes serious eye irritation. [9] H335: May cause respiratory irritation. [9]
Signal Word	Warning

- Handling Precautions:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
 - Avoid breathing dust. Minimize dust generation during handling.
 - Wash hands thoroughly after handling.

Conclusion

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its defined stereochemistry, coupled with the beneficial physicochemical properties of the tetrahydropyran ring, provides a reliable and effective way to optimize the ADME profiles of new chemical entities. The synthetic and analytical protocols detailed in this guide offer a robust framework for its implementation, ensuring that researchers and development professionals can confidently utilize this high-value building block to advance the next generation of therapeutics.

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